

Technical Guide: Synthesis and Characterization of Lodoxamide-¹⁵N₂,d₂

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Compound of Interest		
Compound Name:	Lodoxamide-15N2,d2	
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Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of the isotopically labeled mast cell stabilizer, Lodoxamide-15N2,d2. Lodoxamide is a potent antiallergic agent, and the availability of its labeled counterpart is crucial for in-depth pharmacokinetic and pharmacodynamic studies. This document provides a plausible synthetic route, detailed experimental protocols, and expected analytical data. The synthesis involves a multi-step process commencing with the nitration of 4-chloro-3,5-dinitrobenzonitrile, followed by reduction to the corresponding diamine, and subsequent acylation to yield the final product. Characterization is described using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data are summarized in tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Lodoxamide is a mast cell stabilizer that inhibits the in vivo Type 1 immediate hypersensitivity reaction.[1] Its therapeutic effect is achieved by preventing the release of histamine and other inflammatory mediators from mast cells, which is believed to be mediated by the inhibition of calcium influx upon antigen stimulation.[1] To facilitate advanced research into its mechanism of action, metabolism, and distribution, a stable isotopically labeled version, Lodoxamide
15N2,d2, is highly desirable. This guide provides a comprehensive overview of a proposed pathway for its synthesis and characterization.

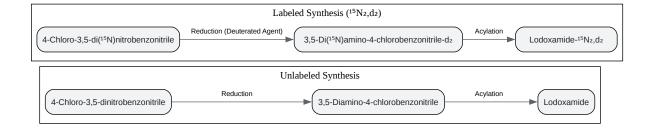


Proposed Synthesis of Lodoxamide and Lodoxamide-¹⁵N₂,d₂

A definitive, detailed synthesis of Lodoxamide from primary literature sources could not be fully accessed for this guide. Therefore, a plausible synthetic pathway is proposed based on established organic chemistry principles and partial literature information. The synthesis of the core intermediate, 3,5-diamino-4-chlorobenzonitrile, is projected to proceed via dinitration of a benzonitrile precursor followed by reduction. The final step involves the acylation of the diamine with an appropriate oxalic acid derivative.

The synthesis of the isotopically labeled Lodoxamide-¹⁵N₂,d₂ would follow the same route, employing labeled starting materials. Specifically, ¹⁵N-labeled nitric acid would be used for the nitration step to introduce the ¹⁵N atoms, and a deuterated reducing agent would be used for the reduction and subsequent exchange of the amine protons.

Synthetic Workflow



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Caption: Proposed synthetic workflow for unlabeled and isotopically labeled Lodoxamide.

Experimental Protocols Synthesis of 4-chloro-3,5-dinitrobenzonitrile

Materials: 4-chlorobenzonitrile, fuming nitric acid, sulfuric acid.



Procedure: To a cooled (0 °C) solution of 4-chlorobenzonitrile in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to yield 4-chloro-3,5-dinitrobenzonitrile.

Synthesis of 3,5-diamino-4-chlorobenzonitrile

- Materials: 4-chloro-3,5-dinitrobenzonitrile, iron powder, ammonium chloride, ethanol, water.
- Procedure: Suspend 4-chloro-3,5-dinitrobenzonitrile in a mixture of ethanol and water. Add iron powder and a catalytic amount of ammonium chloride. Heat the mixture to reflux for 6 hours. After cooling, filter the reaction mixture through celite to remove the iron salts.
 Concentrate the filtrate under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 3,5-diamino-4-chlorobenzonitrile.

Synthesis of Lodoxamide

- Materials: 3,5-diamino-4-chlorobenzonitrile, oxalyl chloride, pyridine, anhydrous tetrahydrofuran (THF).
- Procedure: Dissolve 3,5-diamino-4-chlorobenzonitrile in anhydrous THF containing pyridine.
 Cool the solution to 0 °C and add a solution of oxalyl chloride in anhydrous THF dropwise.
 Allow the reaction mixture to warm to room temperature and stir for 12 hours. The solvent is removed under reduced pressure. The residue is then treated with dilute hydrochloric acid to precipitate the product. The crude Lodoxamide is collected by filtration, washed with water, and purified by recrystallization.

Synthesis of Lodoxamide-15N2,d2

The synthesis of the labeled compound follows the same procedure as the unlabeled Lodoxamide with the following modifications:

• For ¹⁵N incorporation: Use ¹⁵N-labeled nitric acid in the nitration step.



• For d₂ incorporation: Use a deuterated reducing agent (e.g., sodium borodeuteride) for the reduction of the dinitro compound. The subsequent workup should be performed with D₂O to ensure the exchange of the amine protons with deuterium.

Characterization Data

As experimental data for Lodoxamide is not readily available in the public domain, the following tables present predicted data from established chemical databases. This data should be used as a reference and will require experimental verification upon synthesis.

Predicted ¹H-NMR Data for Lodoxamide

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.90	S	2H	Ar-H
9.80	S	2H	NH
13.50	br s	2H	СООН

Solvent: DMSO-d6

Predicted ¹³C-NMR Data for Lodoxamide

Chemical Shift (ppm)	Assignment
115.0	CN
118.0	Ar-C
125.0	Ar-C
138.0	Ar-C
160.0	C=O (amide)
165.0	C=O (acid)

Solvent: DMSO-d6



Predicted Mass Spectrometry Data

lon	m/z (calculated)
[M-H] ⁻	310.00
[M+H] ⁺	312.01
[M+Na] ⁺	334.00

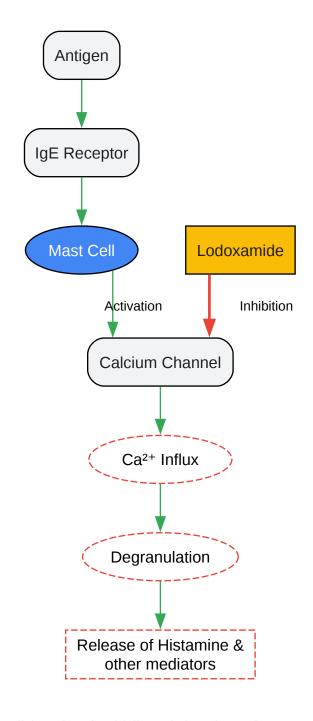
For Lodoxamide-15N2,d2, the expected mass would increase by approximately 4 Da.

lon	m/z (calculated)
[M-H] ⁻	314.01
[M+H] ⁺	316.02
[M+Na] ⁺	338.01

Signaling Pathway

Lodoxamide's primary mechanism of action is the stabilization of mast cells, which prevents the release of inflammatory mediators. This is thought to occur through the inhibition of calcium influx.





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Caption: Lodoxamide's inhibitory effect on the mast cell degranulation pathway.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of Lodoxamide-15N2,d2. The successful synthesis of this labeled compound will be invaluable for researchers investigating the pharmacology of Lodoxamide. It



is important to reiterate that the presented synthetic protocols and characterization data are based on established chemical principles and predicted values and will require experimental validation.

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- 1. Lodoxamide | C11H6ClN3O6 | CID 44564 PubChem [pubchem.ncbi.nlm.nih.gov]
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